![molecular formula C18H18N2O5S B2979015 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-95-4](/img/structure/B2979015.png)
2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
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Description
2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (DMP-Isox) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the benzenesulfonamide group and has been the subject of numerous research studies due to its unique properties and potential for use in a variety of applications.
Scientific Research Applications
Neurotoxicity Studies
This compound is used in the study of neurotoxicity of synthetic phenethylamines. Researchers have investigated the mechanisms underlying the neurotoxicity of substituted phenethylamines and their derivatives . These studies are crucial for understanding the potential risks associated with the recreational use of designer drugs and developing therapeutic strategies for drug overdose and poisoning.
Analytical Methods in Forensic Toxicology
The compound is significant in the development of analytical methods for the detection and quantification of designer drugs in biological matrices . This is particularly important in forensic toxicology, where accurate identification and quantification of substances are essential for legal and medical investigations.
Synthesis of Novel Psychoactive Substances
Researchers utilize this compound to synthesize novel psychoactive substances with structural modifications aimed at enhancing pharmacological activities . This has implications for both the development of new therapeutic agents and the understanding of the structure-activity relationship in medicinal chemistry.
Pharmacological Activity Enhancement
The compound serves as a base structure for chemical modifications to increase the intensity of desired pharmacological effects . This research can lead to the creation of more potent and selective drugs for various therapeutic applications.
Drug Abuse Monitoring
It is used in the monitoring of drug abuse, especially in the context of emerging designer drugs . The compound’s derivatives can be used as reference standards in drug testing, helping to identify new substances in the market.
Development of Confirmatory Drug Testing Methods
The compound is instrumental in the development of confirmatory drug testing methods, such as gas chromatography or liquid chromatography combined with mass spectrometry . These methods are vital for reducing false positives and negatives in preliminary drug screening tests.
Study of Drug Metabolism
In research focused on drug metabolism, the compound and its derivatives are used to understand the metabolic pathways and the formation of metabolites . This information is essential for predicting drug interactions and side effects.
Ligand Design for Cross-Coupling Reactions
Lastly, the compound is relevant in the field of organic synthesis, particularly in the design of ligands for cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules, and the compound’s derivatives can act as catalysts or intermediates in these processes.
properties
IUPAC Name |
2,5-dimethoxy-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-23-14-8-9-17(24-2)18(11-14)26(21,22)19-12-15-10-16(20-25-15)13-6-4-3-5-7-13/h3-11,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBYMXVAIVCLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide |
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